molecular formula C23H17NO4 B11006394 N-(3-methoxyphenyl)-2-(1-oxo-1H-isochromen-3-yl)benzamide

N-(3-methoxyphenyl)-2-(1-oxo-1H-isochromen-3-yl)benzamide

Cat. No.: B11006394
M. Wt: 371.4 g/mol
InChI Key: QTHNWUDPVHAPFX-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-(1-oxo-1H-isochromen-3-yl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxyphenyl group, an isochromenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-(1-oxo-1H-isochromen-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Isochromenyl Intermediate: The synthesis begins with the preparation of the isochromenyl intermediate. This can be achieved through the cyclization of a suitable precursor, such as a phthalic anhydride derivative, under acidic or basic conditions.

    Coupling with Methoxyphenyl Group: The isochromenyl intermediate is then coupled with a 3-methoxyphenyl derivative. This step often involves the use of coupling reagents such as palladium catalysts in a Suzuki or Heck coupling reaction.

    Formation of Benzamide Moiety: The final step involves the introduction of the benzamide group. This can be achieved through an amidation reaction using an appropriate amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-(1-oxo-1H-isochromen-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the isochromenyl or benzamide moieties.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-methoxyphenyl)-2-(1-oxo-1H-isochromen-3-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-(1-oxo-1H-isochromen-3-yl)benzamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxyphenyl)-2-(1-oxo-1H-isochromen-3-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    N-(3-methoxyphenyl)-2-(1-oxo-1H-isochromen-3-yl)propionamide: Similar structure but with a propionamide group instead of a benzamide group.

Uniqueness

N-(3-methoxyphenyl)-2-(1-oxo-1H-isochromen-3-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H17NO4

Molecular Weight

371.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-(1-oxoisochromen-3-yl)benzamide

InChI

InChI=1S/C23H17NO4/c1-27-17-9-6-8-16(14-17)24-22(25)20-12-5-4-11-19(20)21-13-15-7-2-3-10-18(15)23(26)28-21/h2-14H,1H3,(H,24,25)

InChI Key

QTHNWUDPVHAPFX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C3=CC4=CC=CC=C4C(=O)O3

Origin of Product

United States

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